2',6'-Dichloro-4'-fluorophenacyl bromide
CAS No.: 1806276-74-3
Cat. No.: VC2762418
Molecular Formula: C8H4BrCl2FO
Molecular Weight: 285.92 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1806276-74-3 |
|---|---|
| Molecular Formula | C8H4BrCl2FO |
| Molecular Weight | 285.92 g/mol |
| IUPAC Name | 2-bromo-1-(2,6-dichloro-4-fluorophenyl)ethanone |
| Standard InChI | InChI=1S/C8H4BrCl2FO/c9-3-7(13)8-5(10)1-4(12)2-6(8)11/h1-2H,3H2 |
| Standard InChI Key | AYYMOCXFLUFYLQ-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1Cl)C(=O)CBr)Cl)F |
| Canonical SMILES | C1=C(C=C(C(=C1Cl)C(=O)CBr)Cl)F |
Introduction
Chemical Identity and Structure
2',6'-Dichloro-4'-fluorophenacyl bromide, with the IUPAC name 2-bromo-1-(2,6-dichloro-4-fluorophenyl)ethanone, is a halogenated phenacyl bromide derivative. The compound belongs to the broader class of α-haloketones, which are known for their electrophilic properties and versatility in organic synthesis. The molecular structure features a central carbonyl group that connects a brominated methylene group to a trisubstituted aromatic ring. The strategic positioning of the halogen atoms around the aromatic ring creates a unique electronic environment that influences its chemical behavior and applications.
Molecular and Identification Parameters
The compound is characterized by specific parameters that define its chemical identity, as presented in Table 1.
Table 1: Molecular and Identification Parameters of 2',6'-Dichloro-4'-fluorophenacyl bromide
| Parameter | Value |
|---|---|
| CAS Number | 1806276-74-3 |
| IUPAC Name | 2-bromo-1-(2,6-dichloro-4-fluorophenyl)ethanone |
| Molecular Formula | C₈H₄BrCl₂FO |
| Molecular Weight | 285.92 g/mol |
| Standard InChI | InChI=1S/C8H4BrCl2FO/c9-3-7(13)8-5(10)1-4(12)2-6(8)11/h1-2H,3H2 |
| Standard InChIKey | AYYMOCXFLUFYLQ-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1Cl)C(=O)CBr)Cl)F |
Physical and Chemical Properties
Understanding the physical and chemical properties of 2',6'-Dichloro-4'-fluorophenacyl bromide is crucial for designing appropriate experimental conditions and predicting its behavior in various chemical environments.
Physical Properties
The physical properties of this compound influence its handling, storage requirements, and applications in various chemical processes, as detailed in Table 2.
Table 2: Physical Properties of 2',6'-Dichloro-4'-fluorophenacyl bromide
| Property | Value |
|---|---|
| Physical State | Solid |
| Flash Point | 111.7±25.9 °C |
| Boiling Point | 261.0±35.0 °C at 760 mmHg |
| Density | 1.8±0.1 g/cm³ |
| Appearance | Crystalline solid |
| Solubility | Limited solubility in water; soluble in organic solvents (acetone, ethanol, dichloromethane) |
Chemical Stability
2',6'-Dichloro-4'-fluorophenacyl bromide exhibits chemical reactivity typical of α-bromoketones. The compound contains two primary reactive centers: the electrophilic α-carbon adjacent to the carbonyl group and the carbonyl functionality itself. The presence of electron-withdrawing halogen substituents on the aromatic ring enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Additionally, the α-bromine is an excellent leaving group, facilitating substitution reactions at this position.
Applications in Medicinal Chemistry and Organic Synthesis
The unique structural features of 2',6'-Dichloro-4'-fluorophenacyl bromide make it valuable in various applications, particularly in medicinal chemistry and organic synthesis.
Pharmaceutical Intermediates
2',6'-Dichloro-4'-fluorophenacyl bromide serves as a valuable building block in medicinal chemistry for several reasons:
-
The compound can be used to introduce the 2,6-dichloro-4-fluorophenyl moiety into various molecular scaffolds.
-
The reactive bromoacetyl functionality allows for diverse chemical transformations.
-
Halogenated aromatics often exhibit enhanced metabolic stability and binding affinity in drug candidates.
-
The compound can serve as a precursor for heterocycle synthesis in drug development processes.
Heterocyclic Chemistry
One of the most significant applications of 2',6'-Dichloro-4'-fluorophenacyl bromide is in the synthesis of heterocyclic compounds. Through cyclocondensation reactions with various binucleophiles, it can lead to the formation of:
-
Thiazoles: Through reaction with thioamides or thioureas
-
Imidazoles: By condensation with amidines
-
Oxazoles: Via reaction with appropriate amides
-
Triazoles: Through cycloaddition with azides
These heterocyclic compounds often serve as core structures in pharmaceutically active compounds, making 2',6'-Dichloro-4'-fluorophenacyl bromide an important precursor in drug discovery.
Functional Group Transformations
The α-bromo ketone functionality in 2',6'-Dichloro-4'-fluorophenacyl bromide enables various functional group transformations:
-
Nucleophilic substitution reactions to introduce nitrogen, oxygen, or sulfur-containing groups
-
Reduction to corresponding alcohols
-
Condensation reactions to form carbon-carbon bonds
-
Formation of ethers and esters via Favorskii-type rearrangements
Such transformations expand the utility of this compound in the synthesis of complex molecules with diverse functional groups.
Reactivity Profile
The reactivity of 2',6'-Dichloro-4'-fluorophenacyl bromide is primarily dictated by the presence of the α-bromoketone functionality and the halogen-substituted aromatic ring.
Nucleophilic Substitution Reactions
The α-bromo position is susceptible to nucleophilic substitution reactions with various nucleophiles:
-
Nitrogen nucleophiles (amines, azides) to form α-amino or α-azido ketones
-
Sulfur nucleophiles (thiols, thiolates) to yield α-sulfur-substituted ketones
-
Oxygen nucleophiles (alcohols, phenols) to produce α-alkoxy ketones
-
Carbon nucleophiles in C-C bond-forming reactions
These substitution reactions typically proceed via an SN2 mechanism, with the bromide acting as a leaving group.
Condensation Reactions
The carbonyl group in 2',6'-Dichloro-4'-fluorophenacyl bromide can participate in various condensation reactions:
-
Aldol-type condensations
-
Claisen condensations
-
Knoevenagel condensations
-
Wittig reactions
These reactions enable the incorporation of the 2,6-dichloro-4-fluorophenyl moiety into larger molecular frameworks.
Reduction Reactions
The carbonyl group can undergo various reduction reactions:
-
Reduction to secondary alcohols using sodium borohydride or lithium aluminum hydride
-
Wolff-Kishner or Clemmensen reduction to remove the carbonyl functionality
-
Selective reduction in the presence of other functional groups
Structural Analogs and Comparisons
Several structural analogs of 2',6'-Dichloro-4'-fluorophenacyl bromide exist, differing in the position and nature of halogen substituents on the phenyl ring. Comparing these compounds provides insights into structure-property relationships and helps predict their behavior in various applications.
Table 3: Comparison of 2',6'-Dichloro-4'-fluorophenacyl bromide with Structural Analogs
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|---|
| 2',6'-Dichloro-4'-fluorophenacyl bromide | 1806276-74-3 | C₈H₄BrCl₂FO | 285.92 | Reference compound |
| 2',4'-Dichloro-6'-fluorophenacyl bromide | 1806350-58-2 | C₈H₄BrCl₂FO | 285.92 | Different positions of F and Cl |
| 2',5'-Dichloro-4'-fluorophenacyl bromide | 1803766-10-0 | C₈H₄BrCl₂FO | 285.92 | Cl at 2',5' instead of 2',6' |
| 2',5'-Dichloro-3'-fluorophenacyl bromide | 1804515-73-8 | C₈H₄BrCl₂FO | 285.92 | F at 3' instead of 4' |
| 2-Bromo-1-(2,4-dichlorophenyl)ethanone | 2631-72-3 | C₈H₅BrCl₂O | 267.93 | No fluorine atom |
These structural variations, though subtle, can significantly influence the compounds' reactivity patterns, pharmacological properties, and applications in chemical synthesis.
Research Applications and Future Directions
The unique structure and reactivity of 2',6'-Dichloro-4'-fluorophenacyl bromide position it as a valuable compound in various research areas.
Current Research Applications
Current research applications of 2',6'-Dichloro-4'-fluorophenacyl bromide include:
-
Development of enzyme inhibitors for various therapeutic targets
-
Synthesis of novel heterocyclic compounds with potential biological activity
-
Structure-activity relationship studies to understand the influence of halogen positioning
-
Development of new synthetic methodologies using this compound as a model substrate
-
Exploration of its utility in fluorine chemistry, an increasingly important area in medicinal chemistry
Future Research Directions
Potential future research directions involving 2',6'-Dichloro-4'-fluorophenacyl bromide may include:
-
Application in photoaffinity labeling for protein targeting
-
Development of selective catalytic methods for functionalization
-
Utilization in materials science, particularly in halogen-containing polymers
-
Exploration of its potential in asymmetric synthesis
-
Investigation of sustainable synthetic routes for its preparation
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume